molecular formula C19H26F3N3O3 B8425622 1-(1-(2-Ethylbutanoyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea

1-(1-(2-Ethylbutanoyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea

Cat. No.: B8425622
M. Wt: 401.4 g/mol
InChI Key: YOYGNBHXBZSPGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(2-Ethylbutanoyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea is a useful research compound. Its molecular formula is C19H26F3N3O3 and its molecular weight is 401.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H26F3N3O3

Molecular Weight

401.4 g/mol

IUPAC Name

1-[1-(2-ethylbutanoyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea

InChI

InChI=1S/C19H26F3N3O3/c1-3-13(4-2)17(26)25-11-9-15(10-12-25)24-18(27)23-14-5-7-16(8-6-14)28-19(20,21)22/h5-8,13,15H,3-4,9-12H2,1-2H3,(H2,23,24,27)

InChI Key

YOYGNBHXBZSPGW-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice cold solution of 4-(trifluoromethoxy)phenyl isocyanate (60.9 mg, 0.3 mmol) in THF (1.5 ml) was added 1-(4-aminopiperidin-1-yl)-2-ethylbutan-1-one (59.4 mg, 0.3 mmol), prepared via Example 14 and Example 15 using 2-ethylbutanoic acid. The reaction mixture was allowed to warm to rt and stirred overnight. 1 M HCl aqueous solution was added followed by extraction with EtOAc. Flash chromatography eluted with 50:1 DCM:MeOH followed by recrystallization from acetone afforded desired compound (65 mg, 54%) as a white solid. Mp 167.0-167.4° C. 1H NMR (600 MHz, DMSO-d6) δ 8.50 (s, 1H), 7.47 (d, J=9.0 Hz, 2H), 7.22 (d, J=8.4 Hz, 2H), 6.28 (d, J=7.8 Hz, 1H), 4.27 (brd, J=13.2 Hz, 1H), 3.95 (brd, J=15.6 Hz, 1H), 3.75-3.69 (m, 1H), 3.18 (t, J=11.1 Hz, 1H), 2.81 (t, J=10.8 Hz, 1H), 2.68-2.60 (m, 1H), 1.88 (d, J=10.8 Hz, 1H), 1.82 (d, J=10.8 Hz, 1H), 1.51-1.45 (m, 2H), 1.45-1.30 (m, 2H), 1.30-1.10 (m, 2H), 0.83-0.75 (m, 6H). F NMR (300 MHz, DMSO-d6) −57.545 (s).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60.9 mg
Type
reactant
Reaction Step One
Quantity
59.4 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
54%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.